Product packaging for 3-nitroacridin-9-amine(Cat. No.:CAS No. 14252-03-0)

3-nitroacridin-9-amine

Cat. No.: B083555
CAS No.: 14252-03-0
M. Wt: 239.23 g/mol
InChI Key: RFGXJQLQGRJKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Nitroacridin-9-amine (CID 26592) is a nitroacridine derivative with the molecular formula C13H9N3O2 . This compound is part of a class of molecules that have been investigated for their significant biological activity, particularly in oncology research. Historically, nitroacridine compounds have been studied for their cytotoxic properties and their ability to interact with DNA, with some derivatives functioning as eukaryotic topoisomerase II inhibitors, which is a valuable mechanism in the development of anticancer and antifungal agents . The structural motif of the 9-aminoacridine core is known for its intercalating properties, and the addition of a nitro group can influence the compound's electronic characteristics and binding interactions . As a building block, this compound serves as a key intermediate for the synthesis of more complex derivatives, such as bisacridines and fluorophore-labeled probes, which are used in biochemical assays and molecular docking studies to investigate mechanisms of action in diseases like triple-negative breast cancer . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N3O2 B083555 3-nitroacridin-9-amine CAS No. 14252-03-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14252-03-0

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

3-nitroacridin-9-amine

InChI

InChI=1S/C13H9N3O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H,(H2,14,15)

InChI Key

RFGXJQLQGRJKMD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N

Other CAS No.

14252-03-0

Synonyms

3-Nitroacridin-9-amine

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3 Nitroacridin 9 Amine

Advanced Synthetic Pathways to 3-Nitroacridin-9-amine and its Structural Analogs

The construction of the this compound framework is not a trivial process and relies on carefully planned multi-step sequences. The strategic design of these pathways involves building the tricyclic acridine (B1665455) system first, followed by the selective introduction of the required functional groups.

Multi-Step Reaction Sequences and Strategic Design

The synthesis of this compound is typically achieved through a linear sequence of reactions that assemble the acridine core and then install the nitro and amino functionalities in a specific order. A common retrosynthetic analysis identifies 9-chloro-3-nitroacridine (B189650) as a key intermediate, which itself is derived from a simpler acridine precursor.

A well-established pathway begins with the synthesis of N-phenylanthranilic acid. This intermediate undergoes a cyclization reaction to form the tricyclic acridine system. This step is often accomplished using dehydrating and chlorinating agents like phosphorus oxychloride (POCl₃), which directly yields 9-chloroacridine (B74977). This intermediate is crucial as the chlorine atom at the 9-position is highly activated towards nucleophilic substitution.

The subsequent steps involve the functionalization of the acridine ring. First, a nitro group is introduced, followed by the replacement of the 9-chloro substituent with an amino group to yield the final product. This strategic order is essential for achieving the desired isomer.

Table 1: Key Synthetic Intermediates and Transformations

Intermediate Precursor Key Transformation Reagents
N-Phenylanthranilic acid Anthranilic acid, Bromobenzene Ullmann Condensation K₂CO₃, Cu
9-Chloroacridine N-Phenylanthranilic acid Cyclization / Chlorination POCl₃
9-Chloro-3-nitroacridine 9-Chloroacridine Electrophilic Nitration H₂SO₄, HNO₃

Classic named reactions for forming the acridine scaffold, such as the Bernthsen acridine synthesis (condensing a diarylamine with a carboxylic acid using zinc chloride) and the Ullmann acridine synthesis (cyclization of N-arylanthranilic acids), also form the basis for creating structural analogs by using appropriately substituted starting materials wikipedia.orgscribd.comfirsthope.co.inresearchgate.net.

Chemoselective Nitration and Amination Procedures

Achieving the correct substitution pattern on the acridine ring requires highly chemoselective reactions. The directing effects of the existing substituents and the inherent reactivity of the heterocyclic system are exploited to control the regiochemistry.

Chemoselective Nitration: The introduction of the nitro group at the C-3 position is a critical step. This is accomplished via an electrophilic aromatic substitution reaction. When 9-chloroacridine is treated with a nitrating mixture (typically concentrated sulfuric and nitric acid), the reaction is directed by the existing chloro-substituent and, more importantly, the protonated heterocyclic nitrogen atom. This combination deactivates the ring system but preferentially directs the incoming nitronium ion (NO₂⁺) electrophile to the C-3 position . The reaction is typically performed at low temperatures (e.g., 0–5°C) to control the reaction rate and prevent over-nitration .

Chemoselective Amination: The final step is the introduction of the amino group at the C-9 position. The carbon at the 9-position is highly electron-deficient due to the influence of the ring nitrogen, making the C-9 chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr). This high reactivity allows for its selective replacement. A common method involves heating 9-chloro-3-nitroacridine with a source of ammonia (B1221849), such as ammonium (B1175870) carbonate, often in the presence of a solvent like phenol (B47542) orgsyn.org. The phenol is believed to facilitate the reaction by acting as a solvent and possibly forming a more reactive 9-phenoxy intermediate, which is then displaced by ammonia orgsyn.org.

Catalytic Approaches and Optimized Reaction Conditions

Optimization of reaction conditions and the use of catalysts are crucial for improving yields, reducing reaction times, and enhancing the sustainability of the synthesis.

For the initial cyclization to form the acridine core, the Bernthsen synthesis traditionally requires high temperatures (200-270°C) and a stoichiometric amount of zinc chloride wikipedia.org. The use of polyphosphoric acid (PPA) can enable lower reaction temperatures, although sometimes with reduced yields wikipedia.org. The Ullmann condensation for preparing the N-phenylanthranilic acid precursor often employs a copper catalyst wikipedia.org.

The cyclization of N-phenylanthranilic acid to 9-chloroacridine using phosphorus oxychloride is a high-yielding step that typically involves heating the mixture to reflux (around 135-140°C) for several hours orgsyn.org. Excess POCl₃ is often used and is later removed by distillation orgsyn.org.

Modern approaches to accelerate the final amination step include the use of microwave irradiation or ultrasonication, which can significantly reduce reaction times and improve efficiency for SNAr reactions researchgate.net. While palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful for C-N bond formation, their application can be challenging when strong electron-withdrawing groups, such as the nitro group in the target scaffold, are present rsc.org.

Functionalization and Derivatization of the this compound Scaffold

The this compound molecule serves as a versatile scaffold for the development of new compounds. Both the exocyclic amino group and the acridine ring system itself offer sites for chemical modification to produce a diverse range of derivatives.

Modifications at the Exocyclic Amino Group

The primary amino group at the C-9 position is a key handle for derivatization. It can act as a nucleophile, allowing for the attachment of a wide variety of substituents.

Reductive Amination: This method allows for the introduction of alkyl or arylmethyl groups. The 9-aminoacridine (B1665356) core can be reacted with a corresponding aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a secondary amine google.com. This one-pot procedure is efficient for creating a library of N-substituted derivatives.

Nucleophilic Aromatic Substitution (SNAr): The 9-amino group can also act as a nucleophile itself, reacting with highly activated aryl halides (e.g., fluoro-nitro-benzenes) to form 9-arylaminoacridine derivatives google.com. This reaction is typically performed in the presence of a base like cesium carbonate in a polar aprotic solvent such as DMSO google.com.

Acylation: Reaction with acyl chlorides or anhydrides can convert the primary amine into a corresponding amide. This modification can alter the electronic properties and steric profile of the C-9 substituent.

Table 2: Examples of Derivatization Reactions at the 9-Amino Group

Reaction Type Reagents Functional Group Introduced
Reductive Amination Aromatic Aldehyde, NaCNBH₃ -NH-CH₂-Ar
SNAr 1-Fluoro-4-nitrobenzene, Cs₂CO₃ -NH-(p-nitrophenyl)

Substituent Introduction on the Acridine Ring System

Modifying the tricyclic core itself is another important strategy for creating analogs. This is often achieved by using substituted starting materials in the initial synthesis, but post-synthesis modifications are also possible.

Synthesis from Substituted Precursors: The most straightforward approach to introduce substituents on the carbocyclic rings is to begin the synthesis with appropriately functionalized precursors. For example, using a substituted aniline (B41778) or a substituted anthranilic acid in an Ullmann or Bernthsen-type synthesis will result in an acridine ring with the desired substitution pattern scribd.comcambridge.org. The synthesis of 9-chloro-2-ethoxy-6-nitroacridine (B3250383) from phenetidine and 2-chloro-4-nitrobenzoic acid illustrates this principle, building the desired functionality into the core from the start chemicalbook.com.

Modification of Existing Substituents: The nitro group at the C-3 position is a versatile functional group that can be chemically transformed. A common modification is its reduction to a primary amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting 3-amino-9-substituted-acridine offers a new site for derivatization, such as acylation or diazotization, allowing for the introduction of a wide array of functionalities at the C-3 position .

Impact of Substituent Patterns on Synthetic Feasibility and Product Yield

The synthetic accessibility and yield of this compound and its analogs are profoundly dictated by the nature and position of substituents on the acridine ring. The presence of electron-withdrawing groups is a critical factor that governs the feasibility of the key synthetic step: nucleophilic aromatic substitution at the C-9 position.

The core principle underpinning the synthesis of 9-aminoacridine derivatives is the high reactivity of the 9-chloroacridine precursor towards nucleophilic attack. This reactivity is significantly enhanced by the presence of electron-withdrawing substituents on the acridine nucleus. The nitro group at the 3-position in 3-nitro-9-chloroacridine, the direct precursor to this compound, serves as a powerful activating group. It delocalizes the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack, thereby stabilizing the transition state and facilitating the displacement of the chloride ion.

This electronic effect is a general trend observed in nucleophilic aromatic substitution reactions on acridine systems. The presence of electron-withdrawing groups, particularly at positions that can effectively stabilize the anionic intermediate through resonance (such as positions 1 and 3), increases the electrophilicity of the C-9 carbon, making it more susceptible to attack by amines.

Conversely, the presence of electron-donating groups on the acridine ring would be expected to decrease the rate and efficiency of the nucleophilic substitution, leading to lower yields and potentially requiring more forcing reaction conditions. This is because electron-donating groups would destabilize the negatively charged intermediate, thus increasing the activation energy for the reaction.

The influence of substituents on the incoming amine also plays a role in the reaction outcome. Steric hindrance on the nucleophilic amine can impede its approach to the C-9 position, potentially leading to lower yields or requiring longer reaction times. The basicity of the amine is another factor; while a more basic amine is generally a better nucleophile, excessively strong basic conditions can lead to side reactions.

The interplay of these electronic and steric factors is crucial in designing efficient synthetic routes to novel this compound derivatives. A careful selection of substituents on both the acridine core and the amine nucleophile is necessary to achieve optimal yields and purity of the desired products.

Research Findings on the Impact of Substituents on Product Yield

Detailed research into the synthesis of various 9-aminoacridine derivatives has provided valuable data on the influence of substituent patterns on product yields. The following tables summarize findings from the synthesis of different 9-aminoacridine analogs, illustrating the impact of substituents on the efficiency of the nucleophilic aromatic substitution reaction.

Table 1: Synthesis of 9-Anilinoacridine (B1211779) Derivatives with Varied Substituents on the Aniline Moiety

EntryAniline SubstituentProductYield (%)
1HN-Phenylacridin-9-amine-
24-CH₃N-(4-Methylphenyl)acridin-9-amine85
32-COOH2-((Acridin-9-yl)amino)benzoic acid-
43-CF₃N-(3-(Trifluoromethyl)phenyl)acridin-9-amine88
54-ClN-(4-Chlorophenyl)acridin-9-amine-
63-CH₃N-(3-Methylphenyl)acridin-9-amine-

Data sourced from a study on the synthesis and anticancer activity of 9-aminoacridine derivatives. The general procedure involved the reaction of 9-chloroacridine with the corresponding substituted aniline.

Table 2: Synthesis of 9-(Alkylamino)acridine Derivatives

EntryAmineProductYield (%)
1Ammonia9-Aminoacridine90-96
2MethylamineN-Methylacridin-9-amine92
3EthylamineN-Ethylacridin-9-amine95

Data sourced from a patent describing a method for the preparation of 9-aminoacridine and its derivatives from 9-chloroacridine.

These findings underscore the principle that the electronic nature of substituents on both the acridine ring and the incoming nucleophile significantly modulates the efficiency of the synthesis of 9-aminoacridine derivatives. The presence of the electron-withdrawing 3-nitro group is a key feature that promotes the high-yield synthesis of the target compound and its analogs.

Molecular Interactions with Nucleic Acids: Focus on Deoxyribonucleic Acid Dna

Mechanistic Elucidation of DNA Intercalation by 3-Nitroacridin-9-amine and Related Analogs

The mechanism of DNA intercalation by this compound and its analogs is a multi-faceted process governed by binding strength, molecular structure, and electronic phenomena.

The affinity of an acridine (B1665455) derivative for DNA is a measure of the stability of the resulting DNA-compound complex. This is often quantified by the binding constant (Kb or KA). Studies on various substituted acridines demonstrate a wide range of binding affinities, highlighting the sensitivity of this interaction to the specific chemical functionalities present on the acridine scaffold.

For instance, studies on 1,3-dimethyl-6-nitroacridine derivatives have reported binding constants (Kb) in the range of 3.898–5.341 × 10⁴ M⁻¹. taylorandfrancis.com Other acridine derivatives, such as certain (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamides, have shown even higher affinities, with Kb values reaching up to 1.0 × 10⁶ M⁻¹. researchgate.net Spectroscopic and calorimetric analyses of N-substituted acridin-9-amine derivatives have determined association constants (log(KA)) ranging from 2.59 to 5.50. nih.gov These studies indicate a strong, high-affinity interaction with DNA. researchgate.netnih.gov

Isothermal titration calorimetry (ITC) has provided thermodynamic insights into these binding events. For a series of acridin-9-amine derivatives, the change in Gibbs free energy (ΔG) was found to be between -7.51 and -6.75 kcal·mol⁻¹, with the binding process being primarily enthalpy-driven (ΔH from -11.58 to -3.83 kcal·mol⁻¹). nih.gov This suggests that the formation of the DNA-acridine complex is energetically favorable.

The stoichiometry of binding—the ratio of compound molecules to DNA base pairs at saturation—is another critical parameter. While specific stoichiometric data for this compound is not extensively detailed in the reviewed literature, techniques like electrospray ionization mass spectrometry (ESI-MS) are capable of determining the stoichiometries of various drug-DNA complexes, often revealing the formation of both 1:1 and 2:1 drug-to-duplex species. nih.gov

Table 1: Binding Constants for Selected Acridine Analogs with DNA

Compound/Analog Class Binding Constant (Kb or KA) Reference
1,3-dimethyl-6-nitroacridine derivatives Kb = 3.898–5.341 × 10⁴ M⁻¹ taylorandfrancis.com
(Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives Kb = 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹ researchgate.net

This table presents data for analogs to illustrate the range of binding affinities observed for this class of compounds.

The specific chemical structure of an acridine derivative profoundly influences its mode of interaction with DNA. The planar nature of the three-fused ring system is essential for the π-π stacking interactions that stabilize the intercalated complex.

Once an acridine derivative is intercalated within the DNA helix, it can participate in electron transfer processes. Pulse radiolysis studies on nitroacridine (B3051088) intercalators have shown that electrons, initially captured by DNA bases, can subsequently migrate to the intercalated compound. psu.edu This intra-complex electron transfer is a measurable phenomenon, with transfer rates observed in the range of (1.2–3.1) x 10⁵ base pairs per second. psu.edu

The rate of this electron transfer is dependent on the one-electron reduction potential of the specific nitroacridine derivative bound to the DNA. psu.edu Compounds with higher electron affinity, like nitroacridines, act as more efficient electron traps compared to their des-nitro analogs, for which no such transfer is observed. psu.edu These findings suggest that the DNA double helix can act as a medium for electron migration to an intercalated electron-affinic molecule. psu.edunih.gov Even so, this transfer appears to be a short-range process, with an apparent mean electron migration distance of only a few base pairs. psu.edu A slower, secondary reduction of the nitroacridines by hydroxyl-radical-induced DNA radicals has also been noted. psu.edu

Structural Characterization of this compound-DNA Complexes

The binding of this compound induces significant structural and conformational changes in the DNA double helix.

These structural changes can be monitored using spectroscopic techniques such as circular dichroism (CD) and UV-Vis absorption spectroscopy. researchgate.net Upon intercalation, the absorption spectra of acridine derivatives typically exhibit hypochromism (a decrease in molar absorptivity) and a red shift (a shift to longer wavelengths), which are characteristic indicators of this binding mode. nih.gov Fluorescence spectroscopy is also a powerful tool, as the fluorescence of the acridine compound is often quenched upon binding to DNA. nih.gov While not directly observed for this compound, related mutagenic amines have been shown to induce more profound conformational changes in DNA, such as the transition from the canonical B-form to the Z-form, particularly in polynucleotides with alternating purine-pyrimidine sequences. nih.govnih.gov

While intercalation is often considered a non-specific interaction, many intercalating agents exhibit a degree of sequence preference. These preferences can arise from specific interactions between the substituents on the intercalator and the edges of the base pairs in the major or minor grooves of the DNA. For some acridine derivatives, there is evidence of preferential binding to AT-rich regions of the DNA minor groove. researchgate.net Other studies on different aromatic amines that modify DNA have noted that covalent binding occurs predominantly at guanine (B1146940) residues. nih.govnih.gov

For complexes where a portion of the molecule binds in a groove, the context of the DNA sequence, such as the arrangement within an AT-rich tract (e.g., AAAA vs. TATA), can influence binding affinity. openbiochemistryjournal.com Given the structure of this compound, it is plausible that its interaction with DNA involves a primary intercalation step driven by the planar acridine core, potentially with a preference for GC or CG sites, complemented by interactions of the 9-amino substituent within a DNA groove, which may confer additional sequence selectivity.

Table 2: Compound Names Mentioned

Compound Name
This compound
1,3-dimethyl-6-nitroacridine
(Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide

Thermodynamic Parameters Governing DNA Binding Events

The interaction is typically spontaneous, characterized by a negative Gibbs free energy (ΔG). The binding of acridine compounds to DNA can be either enthalpy-driven, entropy-driven, or both. nih.gov Enthalpy changes (ΔH) reflect the heat released or absorbed upon the formation of non-covalent interactions, such as hydrogen bonds and van der Waals forces between the acridine molecule and DNA base pairs. Entropy changes (ΔS) relate to the change in the system's disorder, which is significantly influenced by the release of water molecules and counter-ions from the DNA surface upon ligand binding, a phenomenon known as the hydrophobic effect. researchgate.net

It is common to observe enthalpy-entropy compensation, where a favorable enthalpic change is offset by an unfavorable entropic change, or vice versa. This means that even with significant variations in ΔH and ΔS among different derivatives, the resulting Gibbs free energy of binding (and thus the binding constant) may remain similar. researchgate.net

Table 1: Representative Thermodynamic Parameters for Drug-DNA Interactions This table provides a general overview of thermodynamic values observed for different binding modes of small molecules to DNA, which can be considered representative for acridine derivatives.

Binding ParameterEnthalpy DrivenEntropy Driven
Gibbs Free Energy (ΔG) NegativeNegative
Enthalpy (ΔH) Large, NegativeSmall, Positive or Negative
Entropy (ΔS) Small or NegativeLarge, Positive
Driving Force H-bonds, van der WaalsHydrophobic Interactions, Ion Release

This is an interactive, generalized data table based on typical observations for drug-DNA interactions and does not represent specific experimental data for this compound.

Electronic and Steric Effects of Substituents on DNA Binding Characteristics

The affinity and specificity of acridine derivatives for DNA are profoundly influenced by the electronic and steric properties of their substituents. The planar, tricyclic aromatic structure of the acridine core is the primary requirement for intercalation—the insertion of the molecule between adjacent base pairs of the DNA double helix. However, the nature and position of functional groups attached to this core modulate the binding constant and can introduce additional interactions within the DNA grooves.

Role of Nitro and Amino Moieties in DNA Affinity

The specific substituents of this compound play critical roles in its interaction with DNA.

The 9-amino group is considered essential for the high-affinity binding of many acridine derivatives. This group can become protonated at physiological pH, acquiring a positive charge. This cationic nature promotes strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, significantly enhancing the binding affinity. Furthermore, the amino group can act as a hydrogen bond donor, forming specific hydrogen bonds with the functional groups of DNA bases within the grooves, further stabilizing the complex.

Correlation between Substituent Properties and Binding Constants

Quantitative structure-activity relationship (QSAR) studies on various acridine series have established correlations between the physicochemical properties of substituents and their DNA binding constants (Kb). These studies often reveal that properties like hydrophobicity, electronic character, and steric bulk are key determinants of DNA binding affinity.

For instance, studies on 3,9-disubstituted acridines have demonstrated a strong correlation between the lipophilicity (expressed as LogP) of the compounds and their DNA binding constants. An increase in lipophilicity often leads to a higher binding constant, suggesting the importance of hydrophobic interactions in stabilizing the DNA-ligand complex.

Similarly, electronic parameters derived from quantum chemical calculations have been successfully used to model the DNA binding properties of 9-anilinoacridine (B1211779) derivatives. These models show that the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and other electronic descriptors can predict the association constant for DNA binding. A lower ELUMO, which can be influenced by electron-withdrawing groups like a nitro group, often correlates with stronger binding.

Steric factors also play a crucial role. While the planar acridine core is necessary for intercalation, bulky substituents can hinder the insertion process, leading to a weaker binding affinity. Therefore, the optimal design of an acridine-based DNA intercalator involves a careful balance of electronic, hydrophobic, and steric properties to maximize its affinity for the target DNA sequence.

Table 2: Correlation of Physicochemical Properties with DNA Binding Affinity for Acridine Derivatives

Physicochemical PropertyGeneral Effect on DNA Binding Constant (Kb)Rationale
Lipophilicity (LogP) Increases KbEnhanced hydrophobic interactions with DNA grooves and base pairs.
Electron-withdrawing Substituents Generally increases KbEnhances π-π stacking interactions by increasing the polarity of the acridine core.
Cationic Charge (e.g., from a protonated amino group) Significantly increases KbStrong electrostatic attraction to the anionic DNA phosphate backbone.
Steric Bulk Generally decreases KbHinders the ability of the planar ring to intercalate between DNA base pairs.

This interactive table summarizes general trends observed for acridine derivatives based on published research.

Structure Activity Relationship Sar Investigations in Molecular Recognition

Systematic SAR Exploration of the 3-Nitroacridin-9-amine Molecular Framework

The planar tricyclic system of the acridine (B1665455) core is a crucial feature, allowing these molecules to intercalate between the base pairs of DNA. nih.gov This interaction is a primary mechanism behind their cytotoxic effects. The introduction of a nitro group at the 3-position and an amino group at the 9-position of the acridine ring system significantly influences the electronic properties and biological activity of the parent compound.

Modifications at the 9-position of the 3-nitroacridine (B3047595) scaffold have been a major focus of structure-activity relationship (SAR) studies, revealing that substituents at this position are critical for DNA-binding affinity and, consequently, antiproliferative effects. mdpi.com The introduction of various side chains at the 9-amino group has been shown to modulate the biological activity of these compounds. For instance, the presence of an amino group at position 9 has been associated with improved inhibitory effects on tumor cell proliferation. nih.gov

Research has demonstrated that the nature of the substituent at the 9-position can influence the mode of cell cycle arrest. For example, certain 1,3-dimethyl-6-nitroacridine derivatives bearing amine groups at the 9-position exhibit strong DNA intercalation and induce cell cycle arrest at the G2/M phase in breast cancer cells. In contrast, derivatives lacking these 9-substituents tend to cause arrest at the G0/G1 phase. nih.gov Furthermore, the incorporation of polar groups, such as amines, at this position can enhance solubility and foster interactions within the minor groove of DNA. nih.gov

The following table summarizes the effects of different substituents on the activity of this compound derivatives:

Derivative TypeSubstituent at Position 9Observed Effect on ActivityReference
3-Nitroacridine9-Amino groupImproved inhibitory effects on tumor cell proliferation. nih.gov
1,3-Dimethyl-6-nitroacridine9-Amine groupsStrong DNA intercalation, G2/M phase cell cycle arrest. nih.gov
3-NitroacridineLacking 9-substituentsPredominantly G0/G1 phase cell cycle arrest. nih.gov
3-NitroacridinePolar groups (e.g., amines) at position 9Improved solubility and enhanced interactions with DNA minor grooves. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are developed by establishing a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their measured biological response. researchgate.netnih.govmdpi.com For acridine derivatives, QSAR studies have been instrumental in understanding the structural requirements for their anticancer activity.

A comparative QSAR analysis of 9-anilinoacridines, a related class of compounds, revealed the significance of electronic effects of substituents on their antitumor activity against L1210 leukemia. nih.gov The study highlighted the importance of electron-releasing substituents and the absence of a direct correlation with hydrophobicity for their activity from DNA binding to cellular and in vivo effects. nih.gov The presence of steric parameters in the QSAR models suggested the involvement of a protein receptor in their mechanism of action. nih.gov

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of physicochemical, electronic, and topological descriptors are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. researchgate.netnih.govmdpi.com

While a specific, highly-validated QSAR model for this compound derivatives' anticancer activity is not extensively detailed in the provided literature, the principles of QSAR have been successfully applied to similar acridine series, demonstrating the potential of this approach to guide the design of new, more potent analogues. nih.gov

Ligand-Target Interactions Beyond Nucleic Acid Systems

Derivatives of this compound have been identified as inhibitors of several protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. nih.gov The binding of these inhibitors can occur at the highly conserved ATP-binding site (orthosteric inhibition) or at other sites on the enzyme (allosteric inhibition), leading to a conformational change that inactivates the kinase. nih.gov

Molecular docking studies have been employed to predict the binding modes of acridine derivatives within the active sites of protein kinases. mdpi.com For instance, a spiro-acridine compound, AMTAC-19, demonstrated favorable interactions with the active sites of ERK1, JNK1, and p38α MAPK in silico. mdpi.com These interactions involved hydrophobic contacts, steric interactions, and hydrogen bonds with key amino acid residues within the ATP-binding pocket. mdpi.com The ability of kinase inhibitors to form hydrogen bonds within the adenosine (B11128) triphosphate (ATP)-binding site is a crucial aspect of their inhibitory activity. nih.gov

Allosteric inhibitors, on the other hand, bind to sites distinct from the ATP pocket, often leading to higher selectivity as these sites are less conserved across the kinome. nih.gov While specific examples of this compound derivatives acting as purely allosteric inhibitors are not detailed in the provided results, the concept of allosteric modulation by related compounds has been demonstrated. nih.gov

The inhibitory activity of this compound derivatives extends to other classes of enzymes, including topoisomerases. These enzymes are essential for resolving topological problems in DNA during replication, transcription, and recombination. A number of acridone (B373769) derivatives have been identified as inhibitors of topoisomerase II (TopoII), acting as DNA intercalators that stabilize the enzyme-DNA cleavage complex, leading to cell cycle arrest and apoptosis. researchgate.net

The synthesis of novel this compound derivatives has led to the identification of potent tyrosine kinase inhibitors. For example, 4-amino-N-(4-((3-nitroacridin-9-yl)amino)phenyl)butane-1-sulfonamide was designed as a tyrosine kinase inhibitor with the potential to target oncogenic pathways. researchgate.net The following table presents examples of enzyme inhibition by acridine derivatives.

Compound ClassEnzyme TargetMode of ActionReference
Acridone derivativesTopoisomerase IIαInhibition and DNA intercalation researchgate.net
This compound derivativesTyrosine KinasesInhibition of oncogenic pathways researchgate.net
Spiro-acridine derivativesERK1, JNK1, p38α MAPKActivation leading to cytotoxicity mdpi.com

The principles of molecular recognition govern the interaction of this compound derivatives within complex biological environments. These interactions are not limited to a single target but can involve a network of molecules, including DNA, proteins, and other small molecules. The ability of these compounds to participate in self-assembly processes can lead to the formation of ordered supramolecular structures. sc.edu

The tautomerism of acridin-9-amines, where the molecule can exist in two forms, is believed to play a role in their effectiveness by influencing their binding properties. researchgate.net The unique distribution of electrostatic potential around each tautomeric form is a key feature in the molecular recognition process. researchgate.net

In the context of multicomponent systems, the interactions can be highly specific. For instance, the binding of acridine derivatives to DNA can be influenced by the presence of other DNA-binding proteins, leading to the formation of ternary complexes. The study of these complex interactions is crucial for a comprehensive understanding of the biological activity of this compound and its analogues.

Mechanistic Studies of Biological Activity at the Molecular Level

Elucidation of Intracellular Molecular Pathways Affected by 3-Nitroacridin-9-amine

The planar, π-conjugated structure of the acridine (B1665455) scaffold is a key determinant of its biological activity, enhancing its hydrophobicity and facilitating interactions with various biomolecular targets. researchgate.net The introduction of a nitro group at the 3-position further modulates its electronic properties, which can influence its interactions within the cell.

A primary mechanism by which this compound and its derivatives exert their biological effects is through direct interaction with DNA. researchgate.net The planar acridine ring system allows the molecule to intercalate between the base pairs of the DNA double helix. ncl.ac.uk This physical insertion into the DNA structure can disrupt essential processes such as DNA replication and transcription, which are critical for rapidly dividing cells. researchgate.net

The nitro group at the 3-position is thought to play a significant role in these interactions, potentially facilitating the formation of covalent adducts with DNA. This covalent binding can lead to more permanent disruption of DNA function. Furthermore, substituents at the 9-position, such as an amine group, can significantly influence the DNA-binding affinity and the specific nature of the interaction. For instance, the presence of polar groups like amines at this position can enhance solubility and promote interactions within the minor groove of the DNA.

The consequence of this DNA interference is the activation of cellular stress responses and cell cycle arrest. Studies on related 9-substituted 3-nitroacridine (B3047595) derivatives have shown the ability to induce cell cycle arrest at different phases, such as the G2/M or G0/G1 phase, depending on the specific substitutions on the acridine core. This disruption of the cell cycle is a direct result of the cell's inability to properly replicate its DNA or transcribe essential genes.

Beyond direct DNA interaction, this compound and its analogs can influence various intracellular signaling pathways that govern cell survival, proliferation, and death. researchgate.net Signal transduction is the process by which a cell converts an external signal into a specific cellular response, often involving a cascade of protein modifications and interactions.

Acridine derivatives have been shown to modulate multiple stress-related transcriptional pathways. nih.gov This can occur through the inhibition of key enzymes within these pathways, such as protein kinases. For example, a derivative of this compound has been synthesized to act as a tyrosine kinase inhibitor. Tyrosine kinases are crucial components of many signaling pathways that regulate cell growth and differentiation, and their inhibition can halt these processes.

Furthermore, the cellular stress induced by DNA damage or intercalation can trigger signaling cascades that lead to programmed cell death, or apoptosis. The ability of this compound to induce apoptosis in cancer cells has been noted and is a significant aspect of its biological activity. This suggests that the compound can activate the complex molecular machinery responsible for dismantling the cell in a controlled manner.

The modulation of these signaling pathways is not always a direct inhibition. It can involve a complex interplay of activating and inhibiting different components of a cascade. For instance, the activation of p53, a key tumor suppressor protein that responds to cellular stress, has been observed with some 9-aminoacridine (B1665356) derivatives. nih.gov This highlights the ability of these compounds to tap into the cell's own regulatory networks to exert their effects.

Comprehensive Analysis of Enzyme Inhibition Mechanisms

Enzyme inhibition is a critical aspect of the biological activity of many small molecules, including this compound and its derivatives. By interfering with the function of specific enzymes, these compounds can disrupt metabolic pathways and signaling cascades essential for cell survival.

Enzyme inhibitors can be broadly classified based on how they interact with the enzyme and its substrate. The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed. byjus.com

Competitive Inhibition: In this mode, the inhibitor molecule structurally resembles the substrate and competes for binding at the enzyme's active site. expii.comlibretexts.orglibretexts.org The inhibitor is not chemically altered by the enzyme, but its presence prevents the substrate from binding. libretexts.org The level of inhibition depends on the relative concentrations of the inhibitor and the substrate; increasing the substrate concentration can overcome competitive inhibition. libretexts.orgbgc.ac.in

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. expii.comlibretexts.org This binding causes a conformational change in the enzyme, altering the shape of the active site and preventing it from effectively binding to the substrate or converting it to a product. libretexts.org The binding of a non-competitive inhibitor is not affected by the substrate concentration. libretexts.org

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. khanacademy.org This binding event often occurs at an allosteric site and effectively locks the substrate into the active site, preventing the release of the product.

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site. This type of inhibition affects both the binding of the substrate and the catalytic activity of the enzyme.

The specific type of inhibition exerted by this compound or its derivatives on a particular enzyme would need to be determined through detailed kinetic studies.

Enzyme inhibition can be either reversible or irreversible, distinguished by the nature of the bond between the inhibitor and the enzyme. bgc.ac.in

Reversible Inhibition: This is characterized by a non-covalent, transient interaction between the inhibitor and the enzyme. libretexts.org The inhibitor can readily dissociate from the enzyme, allowing the enzyme to regain its activity. libretexts.org The different types of reversible inhibition (competitive, non-competitive, etc.) can be distinguished by analyzing the enzyme's reaction kinetics in the presence of the inhibitor. This is often done by plotting reaction velocity against substrate concentration and analyzing the data using models like the Michaelis-Menten equation and Lineweaver-Burk plots. bgc.ac.inkhanacademy.org These plots can reveal changes in key kinetic parameters such as the maximum velocity (Vmax) and the Michaelis constant (Km), which are indicative of the inhibition type. khanacademy.org

Irreversible Inhibition: In this case, the inhibitor forms a strong, often covalent, bond with the enzyme, permanently inactivating it. libretexts.orgbgc.ac.in These inhibitors are often called inactivators. bgc.ac.in The formation of this stable complex means that the enzyme's activity cannot be restored by simply removing the excess inhibitor. libretexts.org Irreversible inhibitors frequently react with specific amino acid residues in the enzyme's active site. libretexts.org

Kinetic studies are essential to differentiate between these two broad categories of inhibition and to elucidate the specific mechanism at play.

A crucial step in understanding the molecular mechanism of a compound like this compound is to identify and validate its specific enzyme targets.

One of the well-established targets for acridine derivatives is the family of topoisomerase enzymes. Topoisomerases are essential for managing the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, acridine compounds can prevent the proper unwinding and rewinding of the DNA double helix, leading to DNA strand breaks and ultimately cell death. The intercalation of the acridine ring into DNA is often a prerequisite for topoisomerase inhibition.

Another important class of enzyme targets are protein kinases . As mentioned earlier, a derivative of this compound has been specifically designed to inhibit tyrosine kinases. Protein kinases play a central role in signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. Identifying which specific kinases are inhibited by this compound and its analogs is an active area of research.

Other potential enzyme targets could include those involved in metabolic pathways that are particularly active in proliferating cells. For example, some acridine derivatives have been investigated for their effects on enzymes involved in nucleotide metabolism. The validation of these targets typically involves in vitro enzyme assays to confirm direct inhibition, followed by cellular studies to demonstrate that the inhibition of the target enzyme leads to the observed biological effects.

Table of Enzyme Inhibition Types and their Kinetic Effects:

Inhibition TypeBinds toEffect on KmEffect on Vmax
CompetitiveFree EnzymeIncreasesNo Change
Non-CompetitiveEnzyme and/or Enzyme-Substrate ComplexNo ChangeDecreases
UncompetitiveEnzyme-Substrate ComplexDecreasesDecreases
MixedEnzyme and/or Enzyme-Substrate ComplexIncreases or DecreasesDecreases

Advanced Spectroscopic Characterization and Photophysical Analyses

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Precise structural determination is fundamental to understanding the chemical reactivity and biological activity of 3-nitroacridin-9-amine. A combination of spectroscopic methods is employed to achieve a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound and its derivatives. nih.gov Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating amino group. This results in a characteristic downfield shift for protons near the nitro group and a relative upfield shift for those closer to the amino group. The coupling patterns (splitting of signals) between adjacent protons further aid in assigning their specific positions on the acridine (B1665455) ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing proton-proton and proton-carbon correlations, respectively, thereby confirming the connectivity of the molecule.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The positions of the signals are indicative of the carbon's hybridization and its electronic environment. For instance, carbons bonded to the electronegative nitrogen and oxygen atoms of the nitro and amino groups exhibit distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
18.2 - 8.4125 - 127
27.5 - 7.7120 - 122
48.8 - 9.0145 - 147
57.9 - 8.1128 - 130
67.3 - 7.5123 - 125
77.6 - 7.8129 - 131
88.1 - 8.3115 - 117
9a-150 - 152
4a-140 - 142
8a-148 - 150
5a-118 - 120
10a-135 - 137

Note: Predicted values are based on general principles of NMR spectroscopy and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides insights into the functional groups present in this compound. orgchemboulder.comresearchgate.net These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. orgchemboulder.com Key expected vibrational frequencies include:

N-H stretching: The primary amino group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. orgchemboulder.com

N-O stretching: The nitro group (-NO₂) exhibits strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C=N and C=C stretching: The aromatic acridine core gives rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-NH₂ bond is expected in the 1250-1350 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching of the nitro group and the vibrations of the aromatic ring system are often prominent in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amino (-NH₂)Asymmetric & Symmetric Stretch3300 - 3500
N-H Bend1580 - 1650
Nitro (-NO₂)Asymmetric Stretch1500 - 1550
Symmetric Stretch1300 - 1350
Aromatic RingC=C Stretch1400 - 1600
C-H Bend (out-of-plane)690 - 900
C-NStretch1250 - 1350

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. miamioh.edulibretexts.org In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, which corresponds to the molecular weight of the compound (239.23 g/mol ). nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₃H₉N₃O₂).

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern is often predictable and provides valuable structural information. For this compound, common fragmentation pathways may include the loss of the nitro group (NO₂) or parts of the amino group (NH₂). The fragmentation of the acridine ring system can also occur, leading to a series of characteristic fragment ions. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.orgresearchgate.netresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

A successful X-ray crystallographic analysis of this compound would provide detailed information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular interactions: The nature of intermolecular forces, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice.

This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules, such as biological macromolecules.

Photophysical Properties of this compound and its Derivatives

The interaction of this compound with light is a key aspect of its functionality, particularly in applications such as fluorescent probes and photosensitizers. Photophysical studies investigate the absorption and emission of light by the molecule and the processes that occur in the excited state.

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for characterizing the photophysical properties of this compound.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum reveals the wavelengths of light that the molecule absorbs. The acridine ring system, with its extended π-conjugated system, is the primary chromophore responsible for the absorption of UV and visible light. The presence of the nitro and amino groups as auxochromes significantly influences the absorption spectrum. The electron-withdrawing nitro group and the electron-donating amino group can lead to intramolecular charge transfer (ICT) transitions, which often result in strong absorption bands in the visible region of the spectrum. The position and intensity of these absorption bands are sensitive to the solvent polarity, providing information about the nature of the electronic transitions.

Fluorescence Spectroscopy: Upon absorption of light, the molecule is promoted to an excited electronic state. Fluorescence spectroscopy measures the light emitted as the molecule returns to its ground state. The fluorescence spectrum is typically mirror-imaged to the lowest energy absorption band. Key parameters obtained from fluorescence spectroscopy include:

Emission Wavelength (λₑₘ): The wavelength at which the maximum fluorescence intensity is observed.

Quantum Yield (Φf): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Fluorescence Lifetime (τf): The average time the molecule spends in the excited state before returning to the ground state.

The fluorescence properties of this compound and its derivatives can be modulated by factors such as solvent polarity, pH, and the presence of quenchers. This sensitivity makes them useful as fluorescent probes for sensing various chemical and biological species.

Table 3: Representative Photophysical Data for Acridine Derivatives

CompoundAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φf)
Acridine357, 375400, 4220.03
9-Aminoacridine (B1665356)401, 4224580.99
Proflavine (3,6-diaminoacridine)4455040.35

Note: This table provides general data for related acridine compounds to illustrate typical photophysical properties. The specific values for this compound may differ.

Excited State Dynamics and Energy Relaxation Mechanisms

Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent de-excitation, or relaxation, can occur through a combination of radiative (fluorescence) and non-radiative pathways. The dynamics of these processes are dictated by the molecule's structure and its interaction with the surrounding environment.

For the parent compound, 9-aminoacridine, a high fluorescence quantum yield has been reported, indicating that radiative decay is a dominant relaxation pathway researchgate.net. However, the presence of the nitro (-NO2) group at the 3-position of the acridine ring in this compound is anticipated to introduce alternative and efficient non-radiative decay channels. The strong electron-withdrawing nature of the nitro group can lead to the formation of an intramolecular charge transfer (ICT) state upon excitation nih.gov.

The excited-state dynamics would likely involve the following key steps:

Photoexcitation: Absorption of light promotes the molecule to an excited singlet state (S1).

Intramolecular Charge Transfer (ICT): In polar solvents, a rapid charge transfer from the amino group (electron donor) to the nitro group (electron acceptor) across the acridine moiety can occur, leading to a highly polar ICT excited state. Studies on other 9-aminoacridine derivatives have identified ICT states with lifetimes in the picosecond to nanosecond range nih.gov.

Vibrational Relaxation and Internal Conversion: The molecule rapidly relaxes vibrationally within the excited state. The nitro group's rotational freedom could also contribute to non-radiative decay through internal conversion, a phenomenon observed in other nitro-substituted aromatic compounds nih.govfigshare.com.

Intersystem Crossing: The nitro group can also facilitate intersystem crossing from the singlet excited state (S1) to a triplet state (T1). This process is often enhanced in nitroaromatic compounds.

Radiative and Non-radiative Decay: The molecule can return to the ground state (S0) via fluorescence from the locally excited or ICT state, or through non-radiative pathways from both the singlet and triplet states.

The energy relaxation mechanisms of this compound are therefore expected to be a complex interplay between fluorescence, ICT formation and decay, internal conversion, and intersystem crossing, with the latter processes likely being more significant compared to the parent 9-aminoacridine.

Environmental and Substituent Effects on Photophysical Parameters

The photophysical parameters of this compound, such as absorption and emission maxima, fluorescence lifetime, and quantum yield, are highly sensitive to the surrounding environment and the nature of any additional substituents.

Environmental Effects (Solvatochromism):

The solvent polarity is expected to have a profound impact on the spectral properties of this compound, a phenomenon known as solvatochromism. Due to the anticipated ICT character of the excited state, an increase in solvent polarity is likely to cause a significant red-shift (bathochromic shift) in the fluorescence emission spectrum. This is because polar solvents will stabilize the highly polar ICT excited state to a greater extent than the less polar ground state, thereby reducing the energy gap for emission evidentscientific.comnih.gov.

The fluorescence lifetime and quantum yield are also expected to be solvent-dependent. In non-polar solvents, the formation of the ICT state may be less favorable, potentially leading to higher fluorescence from the locally excited state. Conversely, in highly polar and protic solvents, specific interactions such as hydrogen bonding with the amino and nitro groups can further influence the excited-state dynamics and potentially quench the fluorescence nih.gov.

Solvent PropertyExpected Effect on this compound Photophysics
Polarity Increased polarity leads to a red-shift in fluorescence emission.
Protic vs. Aprotic Protic solvents may engage in hydrogen bonding, potentially altering excited state lifetimes and quenching fluorescence.
Viscosity Higher viscosity may restrict rotational motion of the nitro group, potentially leading to an increase in fluorescence quantum yield.

Substituent Effects:

The introduction of additional substituents onto the this compound framework would further modulate its photophysical properties.

Electron-donating groups (EDGs) placed at appropriate positions on the acridine ring could enhance the ICT character, potentially leading to further red-shifted emission and increased sensitivity to solvent polarity.

Electron-withdrawing groups (EWGs) could compete with the existing nitro group, leading to more complex electronic transitions and potentially blue-shifted or quenched fluorescence depending on their position.

Steric effects from bulky substituents near the amino or nitro groups could hinder planarization in the excited state, affecting the efficiency of charge transfer and altering the photophysical outcomes.

Quantum Yield Determinations and Photostability Assessment

Quantum Yield:

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For the parent 9-aminoacridine, a high quantum yield of 0.99 has been reported in ethanol, indicating that it is a highly fluorescent molecule researchgate.net. However, for this compound, a significantly lower quantum yield is anticipated. The presence of the nitro group is well-known to quench fluorescence in aromatic systems by promoting efficient intersystem crossing and other non-radiative decay pathways.

The determination of the quantum yield of this compound would typically be carried out using a comparative method, with a well-characterized standard of known quantum yield.

Photostability:

Photostability refers to the ability of a molecule to resist chemical degradation upon exposure to light. While acridine itself can undergo photodimerization, the photostability of this compound will be influenced by the reactivity of its excited state. The presence of the nitro group could make the molecule susceptible to photoreduction or other photochemical reactions, particularly in the presence of reducing agents or certain solvents.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of 3-nitroacridin-9-amine, governed by its electronic structure. These calculations can predict molecular geometries, electronic properties, and the feasibility of different chemical forms and reaction pathways.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Properties, and Tautomerism

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized molecules like this compound. DFT calculations are instrumental in determining the optimized molecular geometry, electronic properties, and the relative stabilities of different tautomers.

Molecular Geometry and Electronic Properties:

DFT calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the acridine (B1665455) ring system and the orientation of the nitro and amine groups. The electronic properties, including the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO-LUMO gap is a crucial parameter for understanding the molecule's chemical reactivity and its electronic absorption properties.

Tautomerism:

Like other acridin-9-amines, this compound can exist in two tautomeric forms: the amino form and the imino form. The equilibrium between these two forms is influenced by the solvent environment. nih.govresearchgate.net DFT calculations can be employed to predict the relative energies of these tautomers in both the gas phase and in different solvents, thereby determining the predominant form under various conditions. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Properties of this compound Tautomers
PropertyAmino TautomerImino Tautomer
Relative Energy (kcal/mol)0.00+3.5
Dipole Moment (Debye)4.25.8
HOMO Energy (eV)-6.1-6.3
LUMO Energy (eV)-2.5-2.8
HOMO-LUMO Gap (eV)3.63.5

Ab Initio Methodologies for High-Level Electronic Structure Description

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide a more accurate description of the electronic structure of this compound compared to DFT, albeit at a higher computational cost.

These high-level calculations are particularly useful for obtaining precise ionization potentials, electron affinities, and excited state properties. For this compound, ab initio methods could be used to refine the understanding of its electronic transitions and photophysical properties.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound by identifying the transition states and calculating the activation energies. This information is vital for understanding its reactivity and potential metabolic pathways. For instance, the nucleophilic substitution at the 9-position of the acridine ring is a key reaction for the synthesis of related compounds. Computational modeling can map out the energy profile of such reactions, providing insights into the reaction kinetics and the factors that influence them.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide a detailed view of the conformational dynamics of this compound and its interactions with its environment.

Conformational Analysis and Flexibility Characterization

While the acridine ring of this compound is rigid, the exocyclic amine group and the nitro group have some conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is important for understanding how the molecule might adapt its shape to bind to a biological target.

Ligand-Target Docking and Scoring Methodologies

Ligand-target docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or DNA, to form a stable complex. Scoring functions are then used to estimate the binding affinity of the ligand to its target.

Molecular docking studies are pivotal in understanding how this compound and its analogs interact with biological targets. The planar acridine ring is a well-known DNA intercalator, and computational studies on related acridine derivatives have provided significant insights into these interactions. The primary targets for such compounds are often DNA and topoisomerases, enzymes that modulate DNA topology.

Interaction with DNA: The planar aromatic system of the acridine moiety is crucial for its ability to intercalate between DNA base pairs. This intercalation stabilizes the DNA-topoisomerase cleavable complex, ultimately leading to cell cycle arrest and apoptosis. Computational studies have shown that acridine derivatives interact with DNA primarily through hydrogen bonds and van der Waals forces. The binding energy (ΔEBind) indicates a strong and effective interaction between the acridine core and DNA. Molecular electrostatic potential (MEP) analysis of the acridine ring reveals electron-rich regions that contribute to these interactions.

Interaction with Topoisomerase: Derivatives of 9-aminoacridine (B1665356) are known inhibitors of DNA topoisomerase II (topoII). Molecular docking simulations of various 9-anilinoacridine (B1211779) derivatives with topoisomerase II have demonstrated good binding affinities, with Glide scores often superior to standard inhibitors like ledacrine. These studies reveal that hydrophobic interactions and hydrogen bonding with specific amino acid residues within the enzyme's active site are critical for inhibitory activity. For instance, docking studies on 3,9-disubstituted acridines have suggested interactions with key residues such as ARG364 and ASP533 in topoisomerase I, which are essential for orienting the acridine core within the intercalation cavity benjamin-bouvier.fr.

While specific docking studies for this compound are not extensively detailed in the available literature, data from structurally similar compounds provide a strong basis for predicting its binding behavior. The nitro group at the 3-position is expected to influence the electronic properties of the acridine ring, potentially modulating its intercalation into DNA and its interaction with topoisomerase active sites.

Table 1: Predicted Binding Affinities of Acridine Derivatives with Topoisomerase II

CompoundGlide Score (kcal/mol)Key Interacting Residues
Ledacrine (Standard)-5.24Not specified
Oxazine substituted 9-anilino acridine derivative 1-8.06Not specified
Oxazine substituted 9-anilino acridine derivative 2-7.50Not specified
N-Phenyl pyrazole (B372694) substituted 9-anilino acridine derivative 1-7.78Not specified
N-Phenyl pyrazole substituted 9-anilino acridine derivative 2-6.95Not specified

This table presents hypothetical data based on reported ranges for similar compounds to illustrate the concept.

In silico methods are crucial for the rational design and optimization of new chemical entities based on a lead scaffold like this compound. These computational techniques help in predicting the biological activity and pharmacokinetic properties of novel derivatives, thereby prioritizing synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) is a key in silico method that correlates the chemical structure of a series of compounds with their biological activity. For nitroaromatic compounds, QSAR models have been developed to predict their toxicity based on molecular descriptors. These models can be used to design new this compound derivatives with potentially lower toxicity while maintaining or enhancing their desired biological activity nih.gov.

The general process for the in silico design of novel derivatives involves:

Scaffold Hopping and Modification: Introducing various substituents at different positions of the this compound scaffold to explore the chemical space.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for the designed molecules.

Activity Prediction: Using established QSAR models or newly developed ones to predict the biological activity (e.g., anticancer, antimicrobial) of the designed compounds.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel derivatives. This step is crucial for identifying candidates with favorable drug-like properties.

Prioritization for Synthesis: Based on the predicted activity and ADMET profiles, the most promising candidates are selected for chemical synthesis and subsequent experimental validation.

For example, a QSAR study on pyridine (B92270) derivatives for anticancer activity utilized descriptors like polar surface area, dipole moment, and molecular weight to build a predictive model mdpi.com. A similar approach could be applied to a library of virtual this compound derivatives to identify structures with enhanced therapeutic potential.

Table 2: Hypothetical QSAR Model for Anticancer Activity of Nitroacridine (B3051088) Derivatives

DescriptorCoefficientContribution
LogP0.45Positive (Increased lipophilicity enhances activity)
Molecular Weight-0.01Negative (Increased size may hinder binding)
Nitro Group Charge-2.10Negative (Modulation of electronic properties is key)
Dipole Moment0.15Positive (Influences polar interactions)

This table is illustrative and does not represent real experimental data.

Multi-Scale Computational Strategies for Complex Chemical and Biological Systems

To capture the complexity of biological processes involving molecules like this compound, which span multiple length and time scales, multi-scale computational strategies are employed. These methods combine different levels of theoretical description to study large, complex systems with high accuracy and computational efficiency.

One of the most powerful multi-scale approaches is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. In QM/MM simulations, the chemically reactive part of the system (e.g., the ligand and the active site of the enzyme) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., the rest of the protein and the solvent) is described by a more computationally efficient molecular mechanics force field nih.gov. This approach allows for the accurate study of electronic effects, such as charge transfer and bond breaking/formation, within a large biological context. For a nitroaromatic compound like this compound, QM/MM simulations would be particularly useful for studying its interaction with metalloproteins or for elucidating reaction mechanisms where electronic rearrangements are critical nih.gov.

Coarse-grained (CG) molecular dynamics simulations represent another level of multi-scale modeling. In this approach, groups of atoms are represented as single "beads," which significantly reduces the number of degrees of freedom in the system. This simplification allows for the simulation of much larger systems (e.g., a lipid bilayer membrane) over longer timescales (microseconds to milliseconds) nih.govmdpi.com. CG simulations are well-suited for studying processes like the passive diffusion of a drug molecule across a cell membrane or the large-scale conformational changes of a protein upon ligand binding. For this compound, CG simulations could be used to investigate its transport across biological membranes or its interaction with large DNA structures mdpi.commdpi.com.

The integration of these different computational scales, from quantum mechanics to coarse-grained models, provides a holistic view of the behavior of a drug candidate in a complex biological environment. For instance, a multi-scale study of drug-DNA intercalation might use QM/MM to detail the electronic interactions at the binding site, all-atom molecular dynamics to explore the conformational changes of the DNA helix, and coarse-grained models to simulate the diffusion of the drug to its target site ub.edunih.gov.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes for 3-Nitroacridin-9-amine Analogs

The creation of diverse libraries of this compound analogs is crucial for comprehensive structure-activity relationship (SAR) studies. While classical methods like the Ullmann condensation and subsequent cyclization have been effective, future efforts are likely to focus on greener and more efficient synthetic strategies.

Key areas for future synthetic research include:

Green Chemistry Approaches: There is a growing need to replace hazardous reagents and solvents. Emerging methodologies, such as solvent-free mechanochemical synthesis using ball milling and microwave-assisted cyclization, have shown promise in the synthesis of acridine (B1665455) precursors like 9-chloro-3-nitroacridine (B189650). These techniques can significantly reduce reaction times and eliminate toxic solvents.

Regioselectivity in Nitration: Direct nitration of the acridine core often yields a mixture of isomers. Future research will likely focus on developing highly regioselective nitration methods that favor the 3-position, potentially using novel catalytic systems or temporary blocking groups to improve yield and simplify purification.

Post-Synthesis Functionalization: The development of efficient methods for the post-synthesis modification of the this compound scaffold is a high priority. This includes the reductive amination of the nitro group to an amine, which then serves as a handle for conjugation with other molecules like peptides, sulfonamides, or targeting moieties. For instance, derivatives have been created by coupling this compound with other molecules to produce potent tyrosine kinase inhibitors. sciforce.org

A comparative look at traditional versus emerging synthetic parameters highlights the potential for improvement:

MethodTypical Reagents/ConditionsKey AdvantagesChallenges
Ullmann Condensation/POCl₃ Cyclization Copper catalyst, high temperatures (e.g., 125-160°C), phosphorus oxychloride (POCl₃) Well-established, reliable for certain precursors.Harsh conditions, use of toxic POCl₃, potential for phosphate (B84403) waste.
Microwave-Assisted Synthesis Microwave irradiation (e.g., 300 W, 150°C) Rapid reaction times, high purity, and good yields. Requires specialized equipment, potential for localized overheating.
Mechanochemical Synthesis Planetary ball mill, solvent-free Eliminates toxic solvents, reduces waste, shorter reaction times. Scalability may be a concern, optimization of milling parameters required.

Exploration of Undiscovered Molecular Targets and Biological Interaction Mechanisms

While DNA intercalation is a well-documented mechanism of action for acridine derivatives, the full spectrum of their biological targets remains to be elucidated. researchgate.net Future research must look beyond DNA to identify novel protein interactions that could be exploited for therapeutic benefit.

Promising avenues for exploration include:

Protein Kinase Inhibition: Derivatives of this compound have already been synthesized as tyrosine kinase inhibitors, suggesting that the acridine scaffold is suitable for targeting the ATP-binding pockets of kinases. sciforce.org Broader screening against the human kinome could uncover new and selective kinase targets.

Targeting Novel Cancer-Associated Proteins: Research has identified the small molecule NSC243928, an acridine derivative, as a direct binder to Lymphocyte antigen 6K (LY6K), a protein overexpressed in triple-negative breast cancer. nih.gov This highlights the potential for this compound analogs to interact with proteins beyond the classical drug targets.

Topoisomerase Inhibition: Other nitroacridine (B3051088) isomers have demonstrated activity against yeast topoisomerase II. nih.gov Given that topoisomerases are validated anticancer targets, a systematic evaluation of this compound and its analogs against human topoisomerases I and II is warranted. researchgate.net

Modulation of Cellular Pathways: The ability of some derivatives to induce apoptosis and autophagy in cancer cells suggests a complex interplay with cellular signaling pathways. Future work should aim to dissect these pathways to understand the upstream triggers and downstream effectors of the observed cellular responses.

Integration of Advanced Experimental and Computational Methodologies for Holistic Understanding

A synergistic approach combining cutting-edge experimental techniques with sophisticated computational modeling is essential for a comprehensive understanding of how this compound analogs function at a molecular level.

Computational and Docking Studies: Molecular docking has proven invaluable in guiding the synthesis of new derivatives, as seen in the development of LY6K binders where it helped predict how tagged compounds would interact with the target protein. nih.gov Computational studies have also shed light on the mechanics of synthesis, explaining why nitration favors the 3-position on the acridine ring. Future studies can use molecular dynamics simulations to model the dynamic behavior of these compounds in their binding pockets over time.

Advanced Biophysical Techniques: Techniques like Surface Plasmon Resonance (SPR) are crucial for validating direct binding events and quantifying binding affinities, as demonstrated in the interaction between NSC243928 derivatives and the LY6K protein. nih.gov

Structural Biology: Obtaining high-resolution crystal structures of this compound analogs bound to their biological targets (e.g., proteins or DNA) through X-ray crystallography would provide the ultimate insight into their binding modes and guide rational drug design.

Spectroscopic and Tautomerism Studies: Theoretical and spectroscopic investigations into the tautomeric forms of acridin-9-amines are important, as the ability to exist in different forms can radically affect the molecule's binding properties and biological activity. researchgate.net

Development of Innovative Research Tools and Analytical Techniques for Acridine Chemistry

To probe the complex biological pathways modulated by this compound, the development of bespoke chemical tools is indispensable. These tools can help identify binding partners, visualize subcellular localization, and elucidate mechanisms of action.

Tagged Derivatives: The synthesis of analogs appended with reporter tags is a powerful strategy. For instance, biotinylated derivatives of the acridine compound NSC243928 have been developed to facilitate pulldown assays and identify binding partners. nih.gov

Fluorescent Probes: Attaching a fluorophore, such as a nitrobenzoxadiazole (NBD) group, to the acridine scaffold allows for the visualization of the compound's distribution within cells using techniques like confocal microscopy. nih.gov This can reveal whether the drug localizes to the nucleus, cytoplasm, or specific organelles, providing clues about its site of action. nih.gov

Crosslinking Agents: For compounds that interact with DNA and associated proteins, the design of derivatives that can be used for crosslinking studies could help trap and identify the components of the nucleoprotein complexes being targeted. acs.org

The development of these research tools, combined with advanced analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry for characterization and purity assessment, will be critical for advancing the field of acridine chemistry from basic research to translational applications. sciforce.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-nitroacridin-9-amine, and what methodological considerations are critical for reproducibility?

  • Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, 9-chloroacridine derivatives can react with nitro-containing amines under controlled conditions. Key steps include:

  • Nucleophilic displacement : Use of 9-chloroacridine scaffolds with nitro-substituted amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–100°C) .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).
  • Critical factors : Solvent choice, reaction time, and stoichiometric ratios of reagents to minimize side products like unreacted starting materials or dehalogenated by-products .

Q. How can researchers validate the purity and identity of this compound using analytical techniques?

  • Answer : A combination of chromatographic and spectroscopic methods is essential:

  • HPLC/LC-MS : Employ reverse-phase chromatography with UV detection (λ = 254–360 nm) for purity assessment. Use LC-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out impurities .
  • Spectroscopic validation : FT-IR for nitro group identification (~1520 cm1^{-1} for asymmetric NO2_2 stretching), and 1^1H NMR to verify aromatic proton environments .
  • Reference standards : Cross-validate results against commercially available or synthesized reference materials to ensure accuracy .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in synthetic yields of this compound across different studies?

  • Answer : Discrepancies in yields often arise from variations in reaction conditions. To address this:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, microwave-assisted synthesis may improve reaction efficiency compared to conventional heating .
  • By-product analysis : Use LC-MS or GC-MS to detect intermediates (e.g., dehalogenated acridines) that reduce yield. Adjust reaction stoichiometry or add scavengers (e.g., molecular sieves) to suppress side reactions .
  • Reproducibility protocols : Document solvent drying methods, reagent purity, and inert atmosphere conditions to minimize variability .

Q. How should researchers design stability studies to evaluate this compound under stress conditions (e.g., light, heat, pH)?

  • Answer : Follow ICH Q1A guidelines with modifications for nitroaromatic compounds:

  • Forced degradation : Expose the compound to UV light (ICH Q1B), elevated temperatures (40–80°C), and acidic/basic conditions (0.1–1 M HCl/NaOH). Monitor degradation via HPLC for new peaks (e.g., nitro group reduction to amines) .
  • Kinetic analysis : Determine degradation rate constants (kk) and half-life (t1/2t_{1/2}) under each condition. Use Arrhenius plots to predict shelf-life at standard storage temperatures .
  • Mitigation strategies : Add antioxidants (e.g., BHT) or use amber glassware to prevent photodegradation .

Q. What advanced analytical approaches are recommended for identifying trace impurities in this compound batches?

  • Answer : High-sensitivity techniques are required for impurity profiling:

  • High-resolution mass spectrometry (HRMS) : Detect impurities at ppm levels using Orbitrap or TOF analyzers. Compare fragmentation patterns with libraries for structural elucidation .
  • NMR hyphenation : LC-NMR can isolate and characterize low-abundance impurities in complex mixtures .
  • Validation parameters : Establish limits of detection (LOD < 1 ppm) and quantification (LOQ < 5 ppm) per EMA guidelines. Ensure specificity by spiking samples with potential impurities (e.g., nitrosamines, if nitro groups interact with amines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.